molecular formula C27H45NO2 B1205137 Stenophylline B CAS No. 91421-75-9

Stenophylline B

Cat. No. B1205137
CAS RN: 91421-75-9
M. Wt: 415.7 g/mol
InChI Key: IYNBEJALSUEFDB-JYKDIFSSSA-N
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Description

Stenophylline B is a steroidal alkaloid . It is a part of the Veratrum stenophyllum species and has been identified as a compound with antifungal properties .


Molecular Structure Analysis

The molecular structure of this compound is established based on spectroscopic comparisons with known verazine-type alkaloids . The molecular formula of this compound is C27H45NO2 , and it has a molecular weight of 415.7 .


Physical And Chemical Properties Analysis

This compound has a density of 1.10±0.1 g/cm3 (20 °C, 760 mmHg) and a boiling point of 543.0±25.0 °C (760 mmHg) .

Scientific Research Applications

Antifungal Properties

Stenophylline B, an alkaloid derived from Veratrum taliense, has demonstrated significant antifungal activities. In a study, this compound showed potent antifungal effects against phytopathogenic fungi like Phytophthora capisis and Rhizoctonia cerealis, with minimum inhibitory concentrations (MICs) comparable to conventional antifungal agents. These findings suggest the potential use of this compound in agricultural or pharmaceutical applications to control fungal pathogens (Zhou et al., 2003).

Chemotaxonomic Significance

The isolation of this compound from Veratrum taliense has also contributed to chemotaxonomy, helping in the classification and understanding of plant species based on their chemical constituents. The discovery of this compound-3-O-β-d-glucopyranoside, a compound structurally related to this compound, supports the phytochemical uniqueness of Veratrum species. This can aid in botanical studies and the development of natural product-based therapeutics (Zhou et al., 2000).

properties

IUPAC Name

(3S,8R,9R,10R,13S,14S,17S)-17-[(1R)-1-hydroxy-1-[(2S,5R)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-17-5-10-24(28-16-17)27(4,30)23-9-8-21-20-7-6-18-15-19(29)11-13-25(18,2)22(20)12-14-26(21,23)3/h6,17,19-24,28-30H,5,7-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNBEJALSUEFDB-JYKDIFSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(C)(C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@@H]4[C@@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919757
Record name 20-(5-Methylpiperidin-2-yl)pregn-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91421-75-9
Record name Stenophylline B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-(5-Methylpiperidin-2-yl)pregn-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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